Quinolin-8-yl furan-2-carboxylate
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Overview
Description
Quinolin-8-yl furan-2-carboxylate, also known as Furan-2-carboxylic acid quinolin-8-yl ester, is a chemical compound with the linear formula C14H9NO3 . It has a molecular weight of 239.233 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols due to their wide range of biological and pharmacological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Quinolin-8-yl furan-2-carboxylate and similar compounds are synthesized through various chemical reactions, including the coupling of quinoline amine with furan-2-carbonyl chloride and subsequent treatments (El’chaninov & Aleksandrov, 2017). These synthesis methods are crucial for producing specific quinoline derivatives for further study and application.
Chemical Reactions and Properties : These compounds undergo a variety of chemical reactions, such as electrophilic and nucleophilic substitution, which are essential for understanding their chemical behavior and potential applications (Aleksandrov et al., 2019).
Biomedical Applications
Antioxidant and Antimicrobial Properties : Certain quinoline derivatives exhibit significant antioxidant and antimicrobial activities, which are promising for pharmaceutical applications (Rajpurohit et al., 2017).
Antitubercular Activity : this compound-related compounds show potential as antitubercular agents, indicating their relevance in the treatment of tuberculosis (Rajpurohit et al., 2019).
Anti-inflammatory Evaluation : Some derivatives of this compound have been studied for their anti-inflammatory properties, which can be important for developing new treatments for inflammatory diseases (Chen et al., 2006).
Other Applications
Corrosion Inhibition : Carboxamide derivatives of this compound show effectiveness as corrosion inhibitors for mild steel, highlighting their industrial application (Erami et al., 2019).
Photocatalytic Applications : These compounds have been utilized in photocatalytic C–C bond cleavage, demonstrating their potential in green chemistry and material science (Yu et al., 2018).
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for Quinolin-8-yl furan-2-carboxylate could involve further exploration of its potential biological and pharmacological activities.
Properties
IUPAC Name |
quinolin-8-yl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(12-7-3-9-17-12)18-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFCAJSXRIEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=CO3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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